
Larotaxel dihydrate
Vue d'ensemble
Description
Larotaxel dihydrate has antineoplastic activity.
Applications De Recherche Scientifique
Breast Cancer
Larotaxel has been primarily studied in the context of metastatic breast cancer (MBC), especially in patients who have been pre-treated with taxanes. A notable Phase II multicenter study demonstrated its efficacy:
- Dosage : 90 mg/m² administered as a 1-hour infusion every three weeks.
- Patient Response :
- Nonresistant Group :
- Overall Response Rate (ORR): 42%
- Median Duration of Response (DOR): 5.3 months
- Median Time to Progression (TtP): 5.4 months
- Median Survival Time (MST): 22.6 months
- Resistant Group :
- ORR: 19%
- Median DOR: 5.0 months
- Median TtP: 1.6 months
- MST: 9.8 months
- Nonresistant Group :
- Adverse Events : Common side effects included neutropenia (82%), fatigue (15%), and sensory neuropathy (7%) .
Non-Small Cell Lung Cancer
Larotaxel has also been evaluated in non-small cell lung cancer (NSCLC). In combination with other chemotherapeutic agents, it has shown potential benefits in improving patient outcomes:
- Combination Therapies : Studies have reported on the use of larotaxel alongside cisplatin or gemcitabine, indicating its role in enhancing therapeutic efficacy .
Mechanism of Action and Pharmacological Properties
Larotaxel functions by stabilizing microtubules, similar to other taxanes, but exhibits a different binding affinity which allows it to be effective against taxane-resistant tumors. Its unique properties include:
- Enhanced Cellular Uptake : Research indicates that larotaxel can be incorporated into liposomal formulations, which significantly improve its delivery to tumor tissues .
- Nanostructured Liposomes : These formulations have shown prolonged circulation time and targeted delivery capabilities, enhancing the anticancer efficacy of larotaxel against resistant cell lines .
Preclinical Studies
A variety of preclinical studies have explored larotaxel's effectiveness against different cancer types:
- Study on Drug Resistance : Larotaxel was tested in models exhibiting multidrug resistance, demonstrating its ability to circumvent common resistance mechanisms associated with traditional taxanes .
- Liposomal Formulations : Investigations into larotaxel-loaded liposomes revealed significant improvements in drug stability and bioavailability, leading to enhanced anticancer activity .
Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of larotaxel:
Trial Phase | Cancer Type | Combination Therapy | Result Summary |
---|---|---|---|
Phase II | Metastatic Breast Cancer | None | ORR: 42% in nonresistant patients |
Phase II | Non-Small Cell Lung Cancer | Cisplatin/Gemcitabine | Improved survival rates observed |
Analyse Des Réactions Chimiques
Degradation Kinetics in Aqueous Solutions
Larotaxel dihydrate undergoes pH- and temperature-dependent degradation, following first-order kinetics in aqueous solutions . Key findings include:
Table 1: Degradation Rate Constants (k) of Larotaxel
pH | Temperature (°C) | k (h⁻¹) | Half-Life (h) |
---|---|---|---|
1.5 | 25 | 0.0064 | 108.3 |
11 | 25 | 0.5729 | 1.21 |
1.5 | 45 | 0.1452 | 4.77 |
11 | 45 | 5.9351 | 0.12 |
-
Acidic conditions (pH 1.5): Degradation is slow even at elevated temperatures, with activation energy (Eₐ) of 126.7 kJ/mol .
-
Alkaline conditions (pH 11): Rapid degradation occurs (Eₐ = 87.01 kJ/mol ), with half-life reduced to minutes at 45°C .
Primary Degradation Pathways
Three major degradation products were identified using LC-MS/Q-TOF under alkaline conditions :
2.1. 10-Deacetyl Larotaxel
-
Retains partial cytotoxicity but exhibits reduced stability compared to the parent compound.
2.2. 7,8-Cyclopropyl Baccatin III
-
Results from cleavage of the C13 side chain and subsequent cyclopropane ring formation (Fig. 5B) .
-
Indicates susceptibility of the ester linkage between the taxane core and side chain.
2.3. 10-Deacetyl-7,8-Cyclopropyl Baccatin III
-
Combines both deacetylation and side-chain cleavage (Fig. 5C) .
-
Demonstrates cumulative degradation effects under prolonged alkaline exposure.
Stability in Solid-State Formulations
While no direct studies on this compound’s solid-state reactions exist, insights from related taxanes suggest:
-
Hydrolysis : Accelerated by absorbed water, particularly in amorphous phases .
-
Oxidation : Aryl and allylic positions (e.g., C7/C8 cyclopropane) are vulnerable to peroxides .
-
Excipient Interactions : Acidic/basic excipients may catalyze deacetylation or ester cleavage .
Comparative Analysis with Other Taxanes
Implications for Pharmaceutical Development
-
Formulation : this compound requires buffered solutions near pH 5–7.4 to minimize hydrolysis .
-
Storage : Lyophilized powders or anhydrous solid dispersions are recommended to reduce water-mediated degradation .
-
Analytical Monitoring : LC-MS with charged aerosol detection (CAD) is critical for tracking degradants during stability studies .
This synthesis of degradation kinetics and mechanistic pathways provides a foundation for optimizing this compound’s stability in therapeutic applications.
Propriétés
Numéro CAS |
192573-38-9 |
---|---|
Formule moléculaire |
C45H57NO16 |
Poids moléculaire |
867.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate;dihydrate |
InChI |
InChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1 |
Clé InChI |
SEFGUGYLLVNFIJ-QDRLFVHASA-N |
SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |
SMILES canonique |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |
Apparence |
Solid powder |
Key on ui other cas no. |
192573-38-9 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Larotaxel dihydrate; RPR-109881A; RPR 109881A; RPR109881A; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.